Cas no 2137709-44-3 (2-Propynoic acid, 3-(2-pyrimidinyl)-)

2-Propynoic acid, 3-(2-pyrimidinyl)-, is a versatile heterocyclic compound featuring a pyrimidine ring conjugated with a propynoic acid moiety. This structure imparts unique reactivity, making it valuable in organic synthesis and pharmaceutical applications. The pyrimidine group enhances its potential as a building block for biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The propynoic acid functionality allows for further derivatization via click chemistry or nucleophilic addition, facilitating the creation of complex molecular architectures. Its high purity and stability under standard conditions ensure reliable performance in research and industrial settings. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships and designing novel drug candidates.
2-Propynoic acid, 3-(2-pyrimidinyl)- structure
2137709-44-3 structure
Product Name:2-Propynoic acid, 3-(2-pyrimidinyl)-
CAS No:2137709-44-3
MF:C7H4N2O2
MW:148.118861198425
CID:5297146
Update Time:2025-07-02

2-Propynoic acid, 3-(2-pyrimidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propynoic acid, 3-(2-pyrimidinyl)-
    • Inchi: 1S/C7H4N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1,4-5H,(H,10,11)
    • InChI Key: FHLRLOBOCGVNDX-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C#CC1=NC=CC=N1

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Additional information on 2-Propynoic acid, 3-(2-pyrimidinyl)-

Introduction to 2-Propynoic acid, 3-(2-pyrimidinyl) and Its Significance in Modern Chemical Research

2-Propynoic acid, 3-(2-pyrimidinyl), identified by the CAS number 2137709-44-3, is a compound of considerable interest in the field of chemical biology and pharmaceutical development. This molecule, featuring a propynoic acid moiety linked to a pyrimidine ring, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The combination of these structural elements suggests a versatile platform for further derivatization and exploration of its biological activities.

The propynoic acid group, characterized by its alkyne functionality, introduces reactivity that can be exploited in synthetic chemistry. This feature allows for diverse modifications, enabling the creation of analogs with tailored properties. Meanwhile, the pyrimidine ring is a well-documented pharmacophore found in numerous bioactive molecules, including antiviral and anticancer agents. The presence of both these motifs in 2-Propynoic acid, 3-(2-pyrimidinyl) makes it a promising candidate for investigating novel therapeutic interactions.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing new treatments. Pyrimidine derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. The incorporation of the propynoic acid group into a pyrimidine scaffold offers a unique opportunity to explore new mechanisms of action. This compound may serve as a key intermediate in synthesizing molecules that target specific disease pathways, offering potential benefits over existing therapies.

In the realm of chemical biology, 2-Propynoic acid, 3-(2-pyrimidinyl) has been explored for its potential to interact with biological targets. Initial studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to metabolic disorders and inflammatory conditions. The pyrimidine moiety is particularly noteworthy for its ability to engage with nucleotide-based targets, which are crucial for many cellular processes. By leveraging the reactivity of the propynoic acid group, researchers can design derivatives that enhance binding affinity and selectivity.

The synthesis of 2-Propynoic acid, 3-(2-pyrimidinyl) involves sophisticated organic transformations that highlight the intersection of synthetic chemistry and medicinal chemistry. The process typically begins with the functionalization of propargyl halides or related precursors, followed by coupling reactions with pyrimidine derivatives. These steps require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic methods have made it possible to streamline these synthetic routes, making the production of this compound more efficient and scalable.

One of the most exciting aspects of 2-Propynoic acid, 3-(2-pyrimidinyl) is its potential as a building block for more complex drug candidates. By modifying various positions on the molecule, chemists can generate libraries of derivatives with distinct pharmacological profiles. This approach is particularly valuable in high-throughput screening programs, where large numbers of compounds are tested for biological activity. The flexibility offered by the propynoic acid group allows for easy introduction of additional functional groups, further expanding the scope of possible applications.

The role of computational chemistry in studying 2-Propynoic acid, 3-(2-pyrimidinyl) cannot be overstated. Molecular modeling techniques enable researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can guide experimental efforts by identifying key residues involved in binding and suggesting modifications to improve potency. Additionally, computational methods can help assess metabolic stability and potential toxicity profiles before extensive synthesis and testing are undertaken.

Current research efforts are focused on exploring the therapeutic potential of 2-Propynoic acid, 3-(2-pyrimidinyl) in various disease models. Preclinical studies have begun to reveal promising results in models relevant to cancer and inflammation. The compound's ability to modulate key signaling pathways suggests that it may have broad applicability across multiple therapeutic areas. As more data becomes available, it is likely that this molecule will attract further interest from both academic researchers and pharmaceutical companies.

The future directions for research on CAS no 2137709-44-3 include optimizing synthetic routes for better scalability and exploring novel derivatives with enhanced biological activity. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into tangible therapeutic benefits. By combining experimental data with computational insights, researchers can accelerate the discovery process and bring new treatments to patients more quickly.

In conclusion,2-Propynoic acid, 3-(2-pyrimidinyl) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features offer a rich foundation for developing innovative therapeutics targeting various diseases. As our understanding of its properties grows,so too does its potential as a cornerstone molecule in future drug development efforts。

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